This compound is classified as a chromenone derivative, specifically a flavonoid. It is notable for its structural features that include a fluorinated phenoxy group and a hydroxyl group at the 7-position of the chromenone ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of gastrointestinal motility disorders, where it exhibits reversible M2 cholinomimetic properties.
The synthesis of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves several key steps:
The molecular structure of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one can be described as follows:
The crystal structure has been analyzed through single-crystal X-ray diffraction, providing insights into its three-dimensional conformation and intermolecular interactions.
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one participates in various chemical reactions:
The mechanism of action of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one primarily involves its interaction with muscarinic receptors in the gastrointestinal tract:
Studies have indicated that compounds with similar structures exhibit significant biological activities, reinforcing the potential for this compound in therapeutic applications .
The physical and chemical properties of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one are critical for its application:
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has several potential applications in science and medicine:
3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one belongs to the chromen-4-one (or chromone) family, a privileged scaffold in medicinal chemistry. Chromen-4-ones feature a benzopyran core with a ketone group at the C4 position. The parent structure consists of fused benzene and γ-pyrone rings, with systematic IUPAC naming based on substituent positions [1] [2]. Our target compound differentiates from chroman-4-ones by retaining the C2=C3 double bond (Table 1), which critically influences electronic properties and bioactivity [3].
Table 1: Structural Comparison of Chromen-4-one and Chroman-4-one
Characteristic | Chromen-4-one (4H-chromen-4-one) | Chroman-4-one (Dihydrochromone) |
---|---|---|
Core Structure | Benzene fused to unsaturated γ-pyrone | Benzene fused to saturated pyran |
C2-C3 Bond | Double bond | Single bond |
IUPAC Name Example | 7-Hydroxy-4H-chromen-4-one | 7-Hydroxychroman-4-one |
Representative Bioactivity | Antioxidant, kinase inhibition | Anticancer, spasmolytic |
The compound’s name follows substitutive nomenclature:
Fluorination is a strategic modification in drug design, with ~30% of pharmaceuticals containing fluorine. The 2-fluorophenoxy group in this compound enhances several properties:
Table 2: Bioactivity of Selected Fluorinated Chromenone/Chromanone Derivatives
Compound | Reported Activity | Potency (IC₅₀/μM) | Reference |
---|---|---|---|
3-(2′-Fluorobenzylidene)-chroman-4-one | Antiproliferative (HUVEC cells) | 19.0 | [3] |
3′,7-Dichloroflavanone | Cytotoxic (MDA-MB-231 cells) | 2.9 | [3] |
2´-Chloro-substituted chroman-4-one | Cytotoxic (HL-60 cells) | <10 | [3] |
3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one | Anticancer lead (theoretical) | Under investigation | [2] |
The ortho-fluorine position also minimizes steric hindrance, allowing optimal orientation for target binding. This aligns with findings that halogenated flavanones exhibit enhanced cytotoxicity over non-halogenated analogs [3].
Current research on 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one addresses three primary objectives:
The scope excludes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7